![molecular formula C28H48O5 B119632 Castasterone CAS No. 80736-41-0](/img/structure/B119632.png)
Castasterone
Overview
Description
Castasterone (CAS) is a metabolic precursor of the plant steroid hormone epibrassinolide (EB). In some plants, EB accounts for the total hormone activity, whereas in other plants, CAS is the active form . Brassinosteroids (BRs) are a group of plant steroidal hormones that modulate developmental processes and also have a pivotal role in stress management .
Synthesis Analysis
The synthesis of Castasterone has been reported in various studies . The plant steroid, campesterol, was thought to be the progenitor of brassinolides on account of the side chain as well as the bioactive potential .Molecular Structure Analysis
The molecular structure of Castasterone has been analyzed in several studies . The structure of BRs is remarkably similar to vertebrates’ animals (i.e., androgens, corticoids, and estrogens) and insects (i.e., ecdysteroids) hormones .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Castasterone have been well studied. For instance, 6-deoxotyphasterol is hydroxylated to 6-deoxocastasterone by the 2α-hydroxylase encoded by the DDWF1 gene. 6-deoxocastasterone is then converted to Castasterone .Physical And Chemical Properties Analysis
The physical and chemical properties of Castasterone have been analyzed in various studies . For instance, its molecular formula is C28H48O5 .Scientific Research Applications
Cancer Treatment: Reversing Multi-Drug Resistance
Castasterone: has shown promising results in the field of oncology, particularly in treating small-cell lung cancer (SCLC) . It affects both drug-sensitive and drug-resistant SCLC cells by reversing multi-drug resistance . This is achieved through its cytotoxic effects and its ability to act synergistically with other chemotherapy drugs, enhancing their efficacy .
Plant Physiology: Stress Management
In plant sciences, Castasterone plays a crucial role in managing stress responses, especially under heavy metal stress . It is involved in the biosynthesis pathways and signal transduction, helping plants adapt to adverse environmental conditions .
Agricultural Enhancement: Polyphenol Accumulation
Castasterone application in agriculture can lead to an increase in the accumulation of polyphenols and antioxidants in plants . This not only improves the plant’s defense system but also potentially enhances the nutritional value of the crops .
Environmental Protection: Heavy Metal Detoxification
The compound’s ability to assist plants in coping with heavy metal stress suggests a potential application in environmental remediation . By enhancing the plant’s tolerance and accumulation capacity, Castasterone could be used to clean up soils contaminated with heavy metals .
Horticulture: Growth Regulation
Castasterone is a plant hormone that can regulate growth and development in horticultural practices. It influences cell division, elongation, and morphogenesis, which are vital for the cultivation of ornamental plants and fruits .
Pharmaceutical Research: Drug Development
In pharmaceutical research, the properties of Castasterone that reverse drug resistance in cancer cells open up new avenues for developing novel drug therapies. It could be a key component in creating more effective treatment regimens for various diseases .
Biochemistry: Apoptosis Induction
Castasterone has been observed to induce apoptosis in cancer cells, which is a programmed cell death crucial for eliminating damaged or diseased cells . This property is significant for understanding cellular mechanisms and developing targeted treatments.
Genetic Research: Wnt Signaling Pathway
Research indicates that Castasterone may act via the Wnt signaling pathway , which is important in cellular communication and gene expression regulation . This has implications for genetic research and understanding developmental biology.
Mechanism of Action
Target of Action
Castasterone, a type of brassinosteroid (BR), is a plant steroidal hormone that plays a vital role in various developmental processes . It targets receptor kinases, BRI1 and BAK1, on the cell surface . These receptors relay signals to the nucleus, regulating the expression of target genes . In addition, castasterone has been found to affect human small-cell lung cancer cells .
Mode of Action
The interaction of castasterone with its targets involves a phosphorylation cascade . This process involves the phosphorylation of BSU1 protein and proteasomal degradation of BIN2 proteins . The inactivation of BIN2 allows BES1/BZR1 to enter the nucleus and regulate the expression of target genes . In human small-cell lung cancer cells, castasterone exposure led to a time-dependent reduction of β-catenin .
Biochemical Pathways
Castasterone is synthesized through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway . The synthesis of castasterone and brassinolide requires the enzyme Cyp450 (CYP85A2), which also contributes to the rate-limiting step for the conversion of 6-deoxycatasterone into castasterone and finally into brassinolide . The biosynthesis and signal transduction of BRs are interconnected with biosynthesis pathways and signaling of other phytohormones .
Pharmacokinetics
It’s known that castasterone is the metabolic precursor of the plant steroid hormone epibrassinolide (eb) . In some plants, EB accounts for the total hormone activity, whereas in other plants, castasterone is the active form .
Result of Action
The action of castasterone results in various physiological changes in plants, such as fertility, vascular differentiation, root and shoot growth, flowering, and seed germination . In human small-cell lung cancer cells, castasterone was found to be cytotoxic and could reverse multi-drug resistance .
Action Environment
The action of castasterone is influenced by environmental factors. For instance, plants are continuously exposed to abiotic stresses, and heavy metal stress is one of the major stresses . The presence of castasterone in plants helps them adapt to these environmental stresses
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUIKSFYFRVQLF-YLNAYWRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040992 | |
Record name | Castasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Castasterone | |
CAS RN |
80736-41-0 | |
Record name | Castasterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80736-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Castasterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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